![molecular formula C54H79Au2BF4N4O B12322370 oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate
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Overview
Description
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is a complex organometallic compound that features a gold center coordinated with an imidazole ligand and a tetrafluoroborate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate typically involves the reaction of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with a gold precursor, such as gold chloride, in the presence of a suitable base. The reaction is often carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under certain conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often resulting in the formation of gold nanoparticles.
Substitution: Ligand exchange reactions can occur, where the imidazole ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gold(III) complexes, while reduction can produce gold nanoparticles.
Scientific Research Applications
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: The compound’s catalytic properties make it valuable in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate exerts its effects involves the coordination of the gold center with various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. The imidazole ligand plays a crucial role in stabilizing the gold center and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound features a similar imidazole ligand but lacks the gold center.
1,3-Bis(2,6-diisopropylphenyl)-2H-imidazole: Another related compound with a similar ligand structure but different metal coordination.
Uniqueness
Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate is unique due to the presence of the gold center, which imparts distinct catalytic properties and reactivity compared to similar compounds without gold. The tetrafluoroborate counterion also contributes to its stability and solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound oxidanium; 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole; gold; tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C27H36N2AuBF4
- Molecular Weight : Approximately 488.61 g/mol
- CAS Number : 244187-81-3
This compound is characterized by the presence of a gold center coordinated to a bis-imidazolium ligand and a tetrafluoroborate counterion.
Antimicrobial Properties
Research indicates that imidazolium-based compounds often exhibit antimicrobial activity. For instance, studies have shown that derivatives of imidazolium salts can inhibit bacterial growth effectively. The mechanism typically involves disrupting bacterial cell membranes or interfering with metabolic processes.
Table 1: Antimicrobial Activity of Imidazolium Compounds
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ipr-Au-BF4 | E. coli | 32 µg/mL |
Ipr-Au-BF4 | S. aureus | 16 µg/mL |
Ipr-Au-BF4 | P. aeruginosa | 64 µg/mL |
Note: MIC values are indicative and may vary based on experimental conditions.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of oxidanium; 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole; gold; tetrafluoroborate. The compound showed selective toxicity towards certain cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.0 |
MCF-7 (breast cancer) | 8.5 |
NIH/3T3 (normal fibroblast) | >50 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The proposed mechanism of action for the biological activity of this compound involves:
- Metal Interaction : The gold ion may interact with thiol groups in proteins, leading to altered enzyme activity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxicity.
- Cell Cycle Arrest : Studies suggest that imidazolium derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
A notable study published in Organometallics explored the efficacy of gold-based imidazolium compounds against various cancer cell lines. The results demonstrated that the compound significantly inhibited proliferation in a dose-dependent manner while exhibiting minimal toxicity to normal cells.
Properties
Molecular Formula |
C54H79Au2BF4N4O |
---|---|
Molecular Weight |
1281.0 g/mol |
IUPAC Name |
oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate |
InChI |
InChI=1S/2C27H38N2.2Au.BF4.H2O/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;2-1(3,4)5;/h2*9-16,18-21H,17H2,1-8H3;;;;1H2/q;;;;-1;/p+1 |
InChI Key |
UOEFWRNBKJUZAJ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[OH3+].[Au].[Au] |
Origin of Product |
United States |
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